amine hydrochloride](/img/structure/B13485587.png)
[(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-bromophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C10H15BrClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine moiety is attached to the chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Chiral Resolution: The resulting bromophenethylamine is subjected to chiral resolution to obtain the desired (1R)-enantiomer.
Ethylation: The chiral bromophenethylamine is then reacted with ethyl halide under basic conditions to introduce the ethyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R)-1-(4-bromophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as hydrogen or alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzaldehyde.
Reduction: Formation of ethylphenethylamine or other alkyl derivatives.
Substitution: Formation of 4-hydroxyphenethylamine or 4-aminophenethylamine.
Aplicaciones Científicas De Investigación
Chemistry
(1R)-1-(4-bromophenyl)ethylamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of brominated phenethylamines on biological systems. It is also used in the development of new drugs targeting specific receptors.
Medicine
The compound has potential applications in medicinal chemistry for the development of drugs with specific pharmacological activities. It is investigated for its potential use in treating neurological disorders.
Industry
In the industrial sector, (1R)-1-(4-bromophenyl)ethylamine hydrochloride is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine substituent and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its effects on biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(+)-1-(4-Bromophenyl)ethylamine
- (S)-(-)-1-(4-Bromophenyl)ethylamine
- 4-Bromo-α-methylbenzylamine
Uniqueness
(1R)-1-(4-bromophenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of both bromine and ethylamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H15BrClN |
|---|---|
Peso molecular |
264.59 g/mol |
Nombre IUPAC |
(1R)-1-(4-bromophenyl)-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H/t8-;/m1./s1 |
Clave InChI |
DNBJZFKGEZBTAM-DDWIOCJRSA-N |
SMILES isomérico |
CCN[C@H](C)C1=CC=C(C=C1)Br.Cl |
SMILES canónico |
CCNC(C)C1=CC=C(C=C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


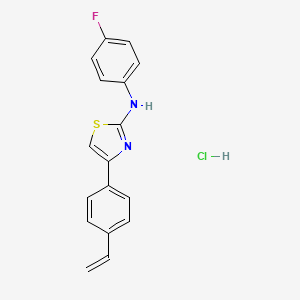
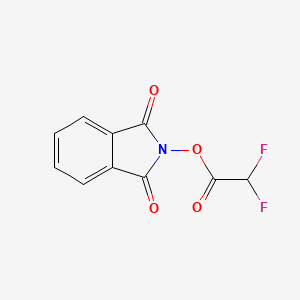
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
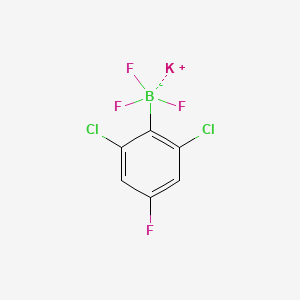
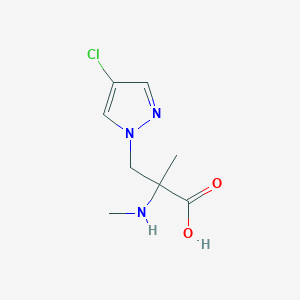
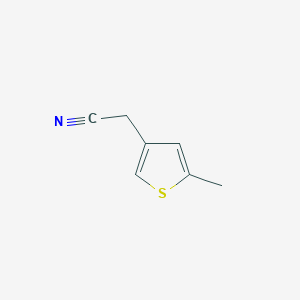
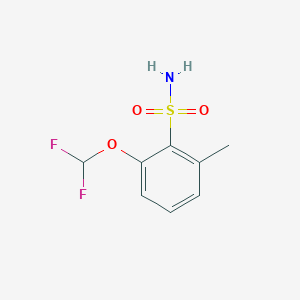
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
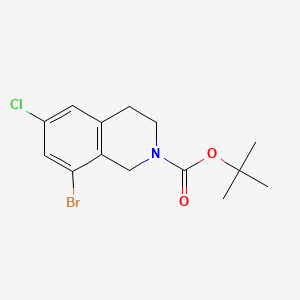
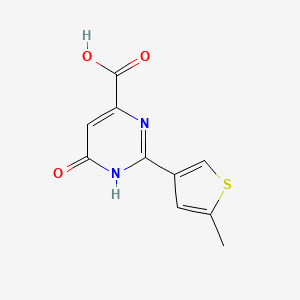
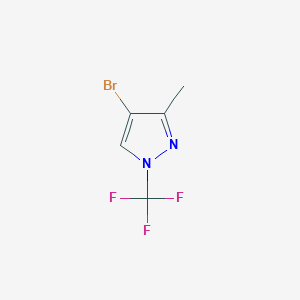
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)


